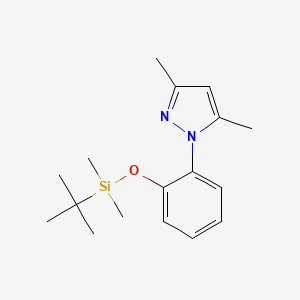

1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyldimethylsilyloxy group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the tert-butyldimethylsilyloxy group: This step involves the protection of a phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C, hydrogen gas (H2)

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of hydroxylated derivatives

Reduction: Formation of reduced pyrazole derivatives

Substitution: Formation of substituted pyrazole derivatives

Wissenschaftliche Forschungsanwendungen

1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole depends on its specific applicationFor example, the tert-butyldimethylsilyloxy group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (tert-Butyldimethylsilyloxy)acetaldehyde

- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

- (1-tert-Butylvinyloxy)trimethylsilane

Uniqueness

1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of its pyrazole ring and the tert-butyldimethylsilyloxy group. This combination imparts specific chemical reactivity and stability, making it a valuable compound for various synthetic applications.

Biologische Aktivität

1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole (CAS Number: 1572047-01-8) is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O, with a molecular weight of approximately 302.5 g/mol. Its structure features a pyrazole ring substituted with tert-butyldimethylsilyloxy and dimethyl groups, which may influence its biological interactions and pharmacological properties.

1. Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines:

- HepG2 Cells : A study reported that certain pyrazole derivatives reduced cell viability by approximately 50% at concentrations of 10 μM and 100 μM, demonstrating potential as anticancer agents against hepatocellular carcinoma .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cyclin-dependent kinases, which are crucial for cell cycle regulation .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. In particular:

- Inhibition of Cytokines : Compounds related to this class have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

- Animal Studies : In vivo studies demonstrated that pyrazole derivatives could significantly reduce carrageenan-induced edema in mice, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties:

- Broad Spectrum : Some derivatives have shown effectiveness against various bacterial strains, including E. coli, S. aureus, and Klebsiella pneumoniae. For instance, one study highlighted that specific pyrazole derivatives displayed significant antibacterial activity comparable to standard antibiotics .

Data Table: Summary of Biological Activities

| Biological Activity | Test System | Result |

|---|---|---|

| Anticancer | HepG2 Cells | ~50% viability reduction at 10 μM |

| Anti-inflammatory | Mouse Model | Up to 85% TNF-α inhibition |

| Antimicrobial | Bacterial Strains | Effective against E. coli and S. aureus |

Case Studies

- Anticancer Study : A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The presence of the tert-butyldimethylsilyloxy group was crucial for maintaining solubility and bioavailability in cellular assays.

- Anti-inflammatory Research : Another study focused on the synthesis of novel pyrazole derivatives which were tested for their ability to inhibit inflammatory markers in vitro. The results indicated that several compounds not only inhibited cytokine production but also demonstrated analgesic properties comparable to traditional NSAIDs.

Eigenschaften

Molekularformel |

C17H26N2OSi |

|---|---|

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

tert-butyl-[2-(3,5-dimethylpyrazol-1-yl)phenoxy]-dimethylsilane |

InChI |

InChI=1S/C17H26N2OSi/c1-13-12-14(2)19(18-13)15-10-8-9-11-16(15)20-21(6,7)17(3,4)5/h8-12H,1-7H3 |

InChI-Schlüssel |

WVNDZNNVUCKKHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C2=CC=CC=C2O[Si](C)(C)C(C)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.